molecular formula C16H11FN2O3 B2862777 methyl 3-(4-fluorophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylate CAS No. 339021-34-0

methyl 3-(4-fluorophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylate

Cat. No.: B2862777
CAS No.: 339021-34-0
M. Wt: 298.273
InChI Key: RNBYABBZJBXDIK-UHFFFAOYSA-N
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Description

methyl 3-(4-fluorophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylate is a chemical compound that belongs to the class of phthalazine derivatives This compound is characterized by the presence of a fluorophenyl group, a phthalazine ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4-fluorophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylate typically involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorophenylhydrazine. This intermediate is then reacted with phthalic anhydride to form the phthalazine ring. The final step involves esterification with methanol to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

methyl 3-(4-fluorophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazine dioxides, while reduction can produce phthalazine alcohols.

Scientific Research Applications

methyl 3-(4-fluorophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate
  • Methyl 3-(4-bromophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate
  • Methyl 3-(4-methylphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate

Uniqueness

methyl 3-(4-fluorophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylate is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from its chlorinated, brominated, and methylated analogs.

Properties

IUPAC Name

methyl 3-(4-fluorophenyl)-4-oxophthalazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O3/c1-22-16(21)14-12-4-2-3-5-13(12)15(20)19(18-14)11-8-6-10(17)7-9-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNBYABBZJBXDIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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